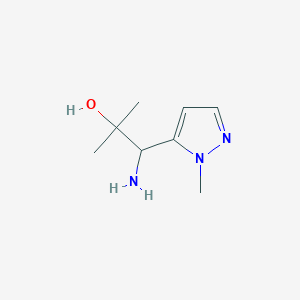![molecular formula C10H17NO2 B13276440 (1-Methoxypropan-2-YL)[(5-methylfuran-2-YL)methyl]amine CAS No. 1019480-20-6](/img/structure/B13276440.png)
(1-Methoxypropan-2-YL)[(5-methylfuran-2-YL)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)methyl]amine: is an organic compound with the molecular formula C10H17NO2 It is a derivative of furan and is characterized by the presence of a methoxypropan-2-yl group attached to a furan ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)methyl]amine typically involves the alkylation of a furan derivative with a suitable amine. One common method involves the reaction of 5-methylfuran-2-carbaldehyde with (1-methoxypropan-2-yl)amine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, (1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its furan ring is known for its bioactivity, and the presence of the amine group can enhance its interaction with biological targets.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)ethyl]amine
- (1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)propan-1-amine]
Uniqueness: (1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)methyl]amine is unique due to the specific positioning of the methoxypropan-2-yl group and the furan ring. This configuration imparts distinct chemical and biological properties compared to its analogs. The presence of the methoxy group can influence the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
1019480-20-6 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-methoxy-N-[(5-methylfuran-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H17NO2/c1-8(7-12-3)11-6-10-5-4-9(2)13-10/h4-5,8,11H,6-7H2,1-3H3 |
InChI Key |
WTWAOCJVCFAMIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile](/img/structure/B13276362.png)
amine](/img/structure/B13276379.png)
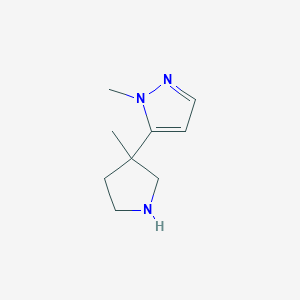
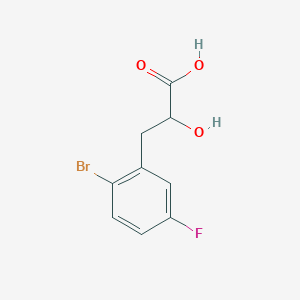
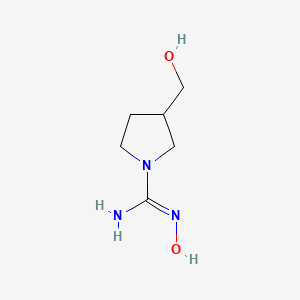

![2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13276397.png)
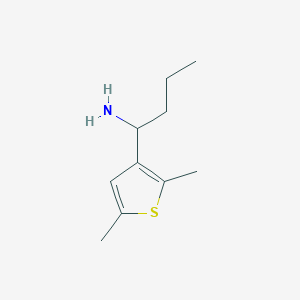
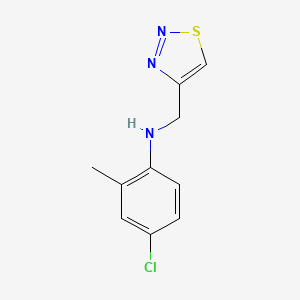
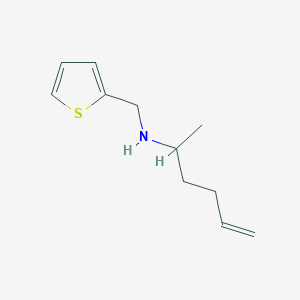
![N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride](/img/structure/B13276429.png)
![N-(2-aminoethyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amine dihydrochloride](/img/structure/B13276435.png)
amine](/img/structure/B13276441.png)
